2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative characterized by a sulfonyl group (4-methylbenzenesulfonyl), a methylsulfanyl substituent, and a 2,4,6-trimethylphenyl acetamide moiety. The compound’s crystallographic properties, such as bond lengths and angles, may be resolved using tools like SHELX, a widely adopted software suite for small-molecule refinement .
Properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-13-6-8-17(9-7-13)31(28,29)20-21(23)26(25-22(20)30-5)12-18(27)24-19-15(3)10-14(2)11-16(19)4/h6-11H,12,23H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPGTDGERHDBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=C(C=C(C=C3C)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of Substituents: The amino and methylthio groups are introduced through nucleophilic substitution reactions. Tosylation is achieved by reacting the pyrazole derivative with tosyl chloride in the presence of a base.
Attachment of Mesitylacetamide: The final step involves the coupling of the tosylated pyrazole derivative with mesitylacetamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor , which is crucial for the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies have shown promising binding affinities, indicating its potential as a lead compound for developing anti-inflammatory drugs .
Anticancer Potential
The anticancer activity of compounds in the same class has been extensively studied. Preliminary investigations suggest that the compound could inhibit cancer cell proliferation through various pathways, potentially inducing apoptosis in malignant cells. For instance, derivatives of pyrazole have been shown to exhibit cytotoxic effects against different cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of sulfonamide-containing compounds. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial infections. Studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in antibiotic development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups like amino and methylthio can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural and functional distinctions are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl Group Impact : The 4-methylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to Analog 1, which lacks this moiety. However, Analog 3’s phenylsulfonyl group demonstrates stronger anticancer activity, suggesting substituent electronegativity influences potency .
Methylsulfanyl vs.
Trimethylphenyl Acetamide : The 2,4,6-trimethylphenyl group may enhance lipophilicity and membrane permeability relative to Analog 3’s 2,6-dimethylphenyl, though this requires experimental validation.
Research Findings and Methodological Insights
- Crystallography : Structural analysis of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are robust for resolving complex substituent conformations .
- SAR Trends : Sulfonyl groups at the pyrazole 4-position correlate with improved target engagement, while bulkier sulfanyl groups reduce solubility.
- Data Gaps: No peer-reviewed studies explicitly detail the target compound’s synthesis, bioactivity, or mechanism. Most inferences derive from structural analogs.
Biological Activity
The compound 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 460.57 g/mol. The structure features a pyrazole ring with various substituents, including an amino group and a sulfonyl group, which contribute to its biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities. Key areas of interest include:
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory properties. For instance, derivatives of pyrazole have been reported to inhibit cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains. In vitro studies have demonstrated significant inhibition against Mycobacterium tuberculosis and other pathogenic bacteria .
- Anticancer Potential : The compound's structural components suggest potential interactions with cancer cell pathways. Some related pyrazole compounds have been shown to exhibit cytotoxic effects on tumor cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 3.6 µM to 11 µM .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications in the chemical structure influence biological activity. Key findings include:
- Substituent Effects : The presence of the sulfonyl group and the specific arrangement of methyl groups significantly affect the compound's lipophilicity and receptor binding affinity. For example, compounds with lower clogP values tend to exhibit better pharmacokinetic profiles and reduced toxicity .
- Functional Group Contributions : The amino and methylsulfanyl groups play critical roles in enhancing bioactivity. Studies indicate that these groups can improve solubility and facilitate interactions with biological targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways, including:
- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Introduction of Sulfonyl and Methylsulfanyl Groups : These functional groups are introduced via electrophilic substitution reactions.
- Final Acetamide Formation : The terminal acetamide moiety is synthesized through acylation reactions.
These methods require careful optimization to ensure high yields and purity.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Testing : Derivatives were screened against various bacterial strains, showing promising results against E. coli, Bacillus subtilis, and Aspergillus niger. One compound exhibited an inhibition rate comparable to standard antibiotics at concentrations as low as 40 µg/mL .
- Cytotoxicity Assays : In vitro assays against cancer cell lines indicated that certain derivatives could induce apoptosis at micromolar concentrations, suggesting potential for further development as anticancer agents .
Q & A
Basic Question: How can the crystal structure of this compound be determined using X-ray diffraction?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Single crystals of the compound are grown via solvent diffusion or vapor evaporation. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and the SHELX suite (SHELXL for refinement) is employed for structure solution. Key steps include:
- Data Scaling: Use SAINT or SADABS for absorption correction .
- Phasing: Direct methods (SHELXT) for initial phase estimation .
- Refinement: Iterative refinement of positional and thermal displacement parameters, with validation using R-factors and electron density maps .
Advanced Question: How can electron density discrepancies in crystallographic refinement be resolved?
Methodological Answer:
Discrepancies often arise from disorder, twinning, or incomplete data. Strategies include:
- Weighting Schemes: Adjust the weighting factor in SHELXL to balance observed vs. calculated structure factors .
- Validation Tools: Use checkCIF/PLATON to identify unresolved peaks or geometric outliers .
- Dynamic Disorder Modeling: Split occupancy refinement for disordered groups (e.g., rotating methyl or sulfonyl moieties) .
Basic Question: What synthetic routes are effective for introducing sulfonyl/sulfanyl groups into pyrazole derivatives?
Methodological Answer:
The sulfonyl group at position 4 of the pyrazole can be introduced via:
- Nucleophilic Substitution: Reacting 4-chloropyrazole intermediates with p-toluenesulfonyl chloride in DMF at 80°C .
- Oxidation of Thioethers: Treat 3-(methylsulfanyl) precursors with m-CPBA in dichloromethane to form sulfones .
Characterization via -NMR (δ 2.4–2.6 ppm for methylsulfonyl protons) and LC-MS confirms functionalization .
Advanced Question: How to design kinase inhibition assays for this compound?
Methodological Answer:
Kinase assays require:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural analogs .
- Assay Protocol:
- Use recombinant kinase + ATP/fluorescent substrate (e.g., ADP-Glo™ Kit).
- Measure IC via dose-response curves (10 nM–100 µM) .
- Controls: Include staurosporine (positive) and DMSO (negative). Validate with Western blotting for downstream phosphorylation .
Basic Question: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: - and -NMR in DMSO-d to resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonyl groups .
- LC-MS: ESI+ mode for molecular ion ([M+H]) and fragmentation patterns .
- IR: Confirm sulfonyl (1150–1300 cm) and amide (1650 cm) stretches .
Advanced Question: How to address contradictions between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Docking Parameters: Adjust protonation states (e.g., pyrazole NH vs. sulfonyl O) in AutoDock Vina .
- Solvent Effects: Include explicit water molecules or run MD simulations (AMBER/CHARMM) to assess binding stability .
- Experimental Validation: Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and compare with docking scores .
Basic Question: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability: TGA/DSC to determine decomposition temperatures (>200°C typical for sulfonamides) .
- Light Sensitivity: Expose to UV-Vis (300–800 nm) and track photodegradation products with LC-MS .
Advanced Question: How to optimize multi-step synthesis yield while minimizing byproducts?
Methodological Answer:
- Step Efficiency: Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) .
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (acetonitrile/ethanol) .
- Byproduct Identification: LC-MS/MS to trace impurities; adjust stoichiometry of sulfonylating agents .
Basic Question: How to perform computational docking studies to predict target interactions?
Methodological Answer:
- Ligand Preparation: Generate 3D conformers (Open Babel) and assign charges (GAFF force field) .
- Receptor Selection: Retrieve target PDB files (e.g., 4HJO for JAK2) and remove crystallographic water .
- Docking Workflow: Use AutoDock Vina with a grid box centered on the ATP-binding site; analyze poses with PyMOL .
Advanced Question: How to resolve contradictory bioactivity data across cell-based assays?
Methodological Answer:
- Assay Variability: Standardize cell lines (e.g., use STR profiling) and culture conditions (e.g., serum-free media) .
- Off-Target Screening: Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify non-specific interactions .
- Mechanistic Studies: Use CRISPR knockouts or siRNA silencing to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
